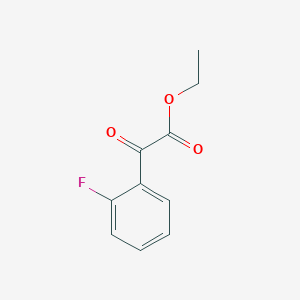

Ethyl 2-fluorobenzoylformate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-fluorophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBISXZGELJNMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40616568 | |

| Record name | Ethyl (2-fluorophenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1813-93-0 | |

| Record name | Ethyl (2-fluorophenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 2-Fluorobenzoylformate (CAS 1813-93-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-fluorobenzoylformate, with CAS number 1813-93-0, is a fluorinated α-keto ester of significant interest in synthetic organic chemistry and drug discovery. The presence of both a reactive α-ketoester moiety and a fluorine-substituted aromatic ring provides a unique combination of chemical reactivity and potential for modulating pharmacokinetic and pharmacodynamic properties of target molecules. This guide offers a comprehensive overview of its synthesis, physicochemical properties, key reactions, and potential applications, particularly as a versatile building block in the development of novel therapeutics. Detailed experimental protocols, analytical characterization data, and safety information are provided to support its effective use in a research and development setting.

Introduction: The Strategic Value of Fluorinated α-Keto Esters

α-Keto esters are a class of organic compounds featuring a ketone group adjacent to an ester functionality.[1] This arrangement of functional groups renders them highly valuable as versatile precursors in organic synthesis due to their multiple reactive sites.[1] The electrophilicity of the ketonic carbonyl is enhanced by the adjacent ester group, making it highly susceptible to nucleophilic attack.[1]

The strategic incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry. Fluorine's high electronegativity and small size can significantly alter a molecule's electronic properties, metabolic stability, and binding affinity to biological targets.[1] Ethyl 2-fluorobenzoylformate combines these two key features, making it a valuable scaffold for the synthesis of complex and potentially bioactive molecules.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of Ethyl 2-fluorobenzoylformate is essential for its effective use and characterization.

Physical Properties

| Property | Value | Source |

| CAS Number | 1813-93-0 | [2] |

| Molecular Formula | C₁₀H₉FO₃ | [2] |

| Molecular Weight | 196.18 g/mol | [2] |

| Appearance | Colorless oil | [3] |

| Storage | Store at 2-8°C | [2] |

Spectroscopic Data

A proton NMR spectrum provides information about the hydrogen atoms in a molecule. The ¹H NMR spectrum of Ethyl 2-fluorobenzoylformate in CDCl₃ is reported as follows:

-

δ 7.95 (m, 1H)

-

δ 7.62 (m, 1H)

-

δ 7.35-7.13 (m, 2H)

-

δ 4.44 (q, J=7.1Hz, 2H)

-

δ 1.40 (t, J=7.1Hz, 3H)[3]

The IR spectrum is expected to show strong characteristic absorption bands for the two carbonyl groups (C=O) of the ketone and the ester, likely in the range of 1680-1750 cm⁻¹. The C-O stretching of the ester group would appear in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.

The mass spectrum (ES+) shows the molecular ion peak [M+H]⁺ at m/z = 197.[3] The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and carbon monoxide (CO) from the α-ketoester moiety.

Synthesis and Mechanistic Considerations

The synthesis of Ethyl 2-fluorobenzoylformate can be achieved through the reaction of a Grignard or organolithium reagent derived from a protected 2-fluoroaniline or 2-fluorobromobenzene with a suitable electrophile like diethyl oxalate.

Synthetic Protocol

A reported synthesis involves the reaction of 1-bromo-2-fluorobenzene with n-butyllithium followed by the addition of diethyl oxalate.[3]

Step-by-step Methodology:

-

Under a nitrogen atmosphere, dissolve 1-bromo-2-fluorobenzene (10 g, 57 mmol) in anhydrous tetrahydrofuran (100 mL) and cool the solution to -70°C.

-

Slowly add n-butyllithium (25 mL, 62.9 mmol, 2.5 M in hexane) to the stirred solution, maintaining the temperature at -70°C.

-

After stirring for 20 minutes at -70°C, slowly add this solution dropwise to a solution of diethyl oxalate (39 mL, 285 mmol) in anhydrous tetrahydrofuran (100 mL), also at -70°C.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 1 hour.

-

Pour the reaction mixture into water (150 mL) and extract with ethyl acetate (2 x 100 mL).

-

Combine the organic phases and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:49) as the eluent to yield Ethyl 2-(2-fluorophenyl)-2-oxoacetate as a colorless oil (5.6 g, 50% yield).[3]

Causality Behind Experimental Choices:

-

Anhydrous Conditions and Inert Atmosphere: Organolithium reagents are highly reactive towards water and oxygen. The use of anhydrous solvents and a nitrogen atmosphere is crucial to prevent quenching of the reagent and ensure a good yield.

-

Low Temperature (-70°C): The formation of the organolithium reagent and its subsequent reaction with diethyl oxalate are highly exothermic. Low temperatures are necessary to control the reaction rate, prevent side reactions such as ortho-metalation, and ensure the stability of the organolithium intermediate.

-

Excess Diethyl Oxalate: Using a large excess of diethyl oxalate helps to ensure that the organolithium reagent reacts preferentially with it, minimizing self-condensation or other side reactions.

-

Silica Gel Chromatography: This purification technique is effective for separating the desired product from unreacted starting materials and byproducts based on polarity.

Diagram of the Synthesis Pathway:

Caption: Synthesis of Ethyl 2-fluorobenzoylformate.

Key Reactions and Applications in Drug Discovery

Ethyl 2-fluorobenzoylformate is a versatile intermediate for the synthesis of various heterocyclic compounds and other complex molecules of medicinal interest.

Nucleophilic Addition to the Ketone

The ketone carbonyl is highly electrophilic and readily undergoes addition reactions with various nucleophiles, such as Grignard reagents, organolithium reagents, and enolates. This allows for the introduction of diverse substituents at the α-position.

Reduction of the Ketone

The ketone can be selectively reduced to the corresponding α-hydroxy ester using reducing agents like sodium borohydride. These α-hydroxy esters are valuable chiral building blocks in organic synthesis.

Synthesis of Heterocycles

α-Keto esters are common precursors for the synthesis of a wide range of heterocycles, including imidazoles, quinoxalines, and pyrazinones, which are prevalent scaffolds in many pharmaceuticals. For example, condensation with o-phenylenediamines can lead to the formation of quinoxaline derivatives.

While direct evidence linking Ethyl 2-fluorobenzoylformate to the synthesis of specific FDA-approved drugs was not found in the performed searches, its structural motifs are present in numerous bioactive molecules. The 2-fluorobenzyl moiety is a key component in drugs like Ralfinamide, which has been investigated for its analgesic properties. The ability to use Ethyl 2-fluorobenzoylformate to construct complex heterocyclic systems makes it a highly valuable tool for lead optimization and the development of new chemical entities in drug discovery programs.

Experimental Workflow for a Typical Reaction:

Caption: General workflow for nucleophilic addition.

Safety and Handling

Appropriate safety precautions must be taken when handling Ethyl 2-fluorobenzoylformate. While a specific safety data sheet (SDS) for this compound is not extensively detailed in the search results, information from analogous compounds such as ethyl 2-fluorobenzoate and other esters provides guidance.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Handle in a well-ventilated area or with local exhaust ventilation.[5]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]

-

In case of exposure:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[5]

-

Skin: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation develops.[5]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[5]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if you feel unwell.[5]

-

Conclusion

Ethyl 2-fluorobenzoylformate is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its unique combination of a reactive α-ketoester functionality and a fluorine-substituted aromatic ring offers chemists a powerful tool for the construction of complex and potentially bioactive molecules. This guide provides a foundational understanding of its properties, synthesis, and reactivity, empowering researchers to effectively utilize this compound in their synthetic endeavors. Further exploration of its applications in the synthesis of novel therapeutic agents is a promising area for future research.

References

-

[No Author]. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

-

[No Author]. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

-

[No Author]. (n.d.). 4 - Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

-

[No Author]. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Human Metabolome Database. Retrieved from [Link]

-

[No Author]. (n.d.). 2-Furancarboxylic acid, ethyl ester. NIST WebBook. Retrieved from [Link]

-

[No Author]. (n.d.). Mass Spectrometry Fragmentation Part 1. YouTube. Retrieved from [Link]

-

[No Author]. (n.d.). Ethyl 2-fluorophenylacetate - Optional[FTIR] - Spectrum. SpectraBase. Retrieved from [Link]

-

[No Author]. (n.d.). Ethyl 2-(2-fluorobenzamido)benzoate - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

-

[No Author]. (n.d.). Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. ResearchGate. Retrieved from [Link]

-

[No Author]. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder. Retrieved from [Link]

-

Krishnan, R., Manickam, K., Manimegalai, T., & Maheswaran, R. (n.d.). FTIR spectra of isolated compound (2-(((2-ethyl-2 methylhexyl)oxy)carbonyl)benzoic acid isolated from B. pumilus. ResearchGate. Retrieved from [Link]

-

[No Author]. (n.d.). 4 - Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

-

[No Author]. (n.d.). Supporting information. The Royal Society of Chemistry. Retrieved from [Link]

-

[No Author]. (n.d.). Ethyl 2-aminobenzoate | C9H11NO2 | CID 6877. PubChem. Retrieved from [Link]

-

[No Author]. (n.d.). Ethyl 2-Fluoropropionate | C5H9FO2 | CID 265947. PubChem. Retrieved from [Link]

-

[No Author]. (n.d.). Ethyl-2-chlorobenzoate. NIST WebBook. Retrieved from [Link]

-

[No Author]. (n.d.). Ethylbenzene. NIST WebBook. Retrieved from [Link]

-

[No Author]. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

[No Author]. (n.d.). Benzoic acid, 4-fluoro-, ethyl ester. NIST WebBook. Retrieved from [Link]

-

[No Author]. (n.d.). Ethyl benzoate | C9H10O2 | CID 7165. PubChem. Retrieved from [Link]

-

[No Author]. (2014, May 26). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. World Journal of Organic Chemistry. Retrieved from [Link]

-

[No Author]. (2025, August 7). Synthesis of Some Heterocyclic Compounds Derived from 2-Mercapto Benzoxazole. ResearchGate. Retrieved from [Link]

-

[No Author]. (2025, August 6). Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. ResearchGate. Retrieved from [Link]

-

[No Author]. (n.d.). Reactions of Benzylboronate Nucleophiles. PubMed. Retrieved from [Link]

-

[No Author]. (n.d.). Reactions of Benzylboronate Nucleophiles. PMC. Retrieved from [Link]

-

[No Author]. (2025, August 5). Nucleophilic reactions of ethyl (Z)-2‑bromo-4,4,4-trifluorobut-2-enoate: One molecule – various heterocycles. ResearchGate. Retrieved from [Link]

-

[No Author]. (n.d.). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Semantic Scholar. Retrieved from [Link]

-

[No Author]. (n.d.). Synthesis and biological effects of 2'-fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil. PubMed. Retrieved from [Link]

-

[No Author]. (n.d.). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. Retrieved from [Link]

-

Hasan, T. (n.d.). FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. Scholars Research Library. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of Ethyl 2-fluorobenzoylformate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-fluorobenzoylformate, a member of the α-keto ester class of compounds, represents a significant scaffold in synthetic and medicinal chemistry. The strategic incorporation of a fluorine atom at the ortho position of the phenyl ring introduces unique electronic properties that modulate its reactivity and potential biological activity. This guide provides a comprehensive analysis of its molecular structure, elucidated through spectroscopic methodologies, and explores its conformational landscape, synthesis, and chemical reactivity. The insights presented herein are intended to equip researchers with the foundational knowledge required for the effective utilization of this versatile molecule in drug discovery and development.

Core Molecular Profile and Physicochemical Properties

Ethyl 2-fluorobenzoylformate (CAS No: 1813-93-0) is an organic compound featuring a benzoyl group substituted with fluorine at the 2-position, directly attached to a glyoxylic acid ethyl ester.[1] This structure combines the reactivity of an α-ketoester with the specific electronic influence of an ortho-fluoro substituent.[2]

Table 1: Physicochemical Properties of Ethyl 2-fluorobenzoylformate

| Property | Value | Source |

| CAS Number | 1813-93-0 | [1] |

| Molecular Formula | C₁₀H₉FO₃ | [1] |

| Molecular Weight | 196.18 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 85°C at 0.1 mmHg | [3] |

| Storage | Store at 2-8°C | [1] |

Diagram 1: 2D Chemical Structure

Caption: 2D structure of Ethyl 2-fluorobenzoylformate.

Structural Elucidation via Spectroscopic Analysis

The definitive structure of a molecule is established through a combination of spectroscopic techniques. For Ethyl 2-fluorobenzoylformate, NMR, IR, and mass spectrometry provide a detailed map of its atomic connectivity and functional groups.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for detailing the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum will exhibit distinct signals for the aromatic and ethyl protons. The four protons on the fluorophenyl ring will appear as complex multiplets in the aromatic region (approx. 7.0-8.0 ppm). The ortho-fluorine atom will induce both ³J(H,F) and ⁴J(H,F) couplings, further splitting these signals. The ethyl group will present as a quartet (CH₂) and a triplet (CH₃), likely around 4.4 ppm and 1.4 ppm, respectively, due to the deshielding effect of the adjacent ester oxygen.

-

¹³C NMR: The carbon spectrum will show characteristic peaks for the two carbonyl carbons (ketone and ester) between 160-195 ppm. The aromatic carbons will appear in the 115-165 ppm range. The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹J(C,F)), a key identifier. The ethyl group carbons will be observed in the upfield region (approx. 62 ppm for the CH₂ and 14 ppm for the CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[6]

-

C=O Stretching: Strong, distinct absorption bands are expected for the two carbonyl groups. The α-keto carbonyl stretch will typically appear around 1680-1700 cm⁻¹, while the ester carbonyl stretch will be at a higher frequency, around 1720-1740 cm⁻¹.

-

Aromatic C=C Stretching: Medium to weak bands will be present in the 1450-1600 cm⁻¹ region.

-

C-F Stretching: A strong absorption band for the C-F bond is expected in the 1200-1300 cm⁻¹ region.

-

C-O Stretching: Bands corresponding to the C-O bonds of the ester will appear in the 1000-1300 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.[5]

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 196.18 g/mol .

-

Key Fragments: Common fragmentation pathways would include the loss of the ethoxy group (-OC₂H₅, m/z 45), loss of the entire ethyl ester group (-COOC₂H₅, m/z 73), and the formation of the 2-fluorobenzoyl cation (m/z 123).

Synthesis and Reaction Workflow

α-Keto esters such as Ethyl 2-fluorobenzoylformate are valuable synthetic intermediates.[2] A common and effective method for their synthesis is the Friedel-Crafts acylation of a suitable aromatic substrate.

Friedel-Crafts Acylation Protocol

This reaction involves the acylation of fluorobenzene using ethyl chlorooxoacetate in the presence of a Lewis acid catalyst, such as aluminum trichloride (AlCl₃).

Step-by-Step Methodology:

-

Reaction Setup: A solution of fluorobenzene and ethyl chlorooxoacetate in a suitable inert solvent (e.g., dichloromethane) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C.

-

Catalyst Addition: Aluminum trichloride is added portion-wise to the stirred solution, maintaining the low temperature to control the exothermic reaction.

-

Reaction Progression: The mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction is quenched by carefully pouring the mixture into ice water. The organic layer is separated, washed with a saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure Ethyl 2-fluorobenzoylformate.[3]

Diagram 2: Synthesis Workflow via Friedel-Crafts Acylation ```dot digraph "Synthesis_Workflow" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#34A853", penwidth=2];

// Nodes Start [label="Reactants:\nFluorobenzene + Ethyl Chlorooxoacetate\nin Dichloromethane"]; Cooling [label="Cool to 0°C"]; Catalyst [label="Add AlCl₃ (Lewis Acid)\nPortion-wise"]; Reaction [label="Stir at Room Temperature\n(Monitor by TLC)"]; Quench [label="Quench with Ice Water"]; Extraction [label="Extract with DCM\nWash with NaHCO₃ & Brine"]; Drying [label="Dry over Na₂SO₄"]; Purification [label="Purify via\nColumn Chromatography"]; Product [label="Final Product:\nEthyl 2-fluorobenzoylformate", shape=Mdiamond, fillcolor="#FBBC05"];

// Edges Start -> Cooling; Cooling -> Catalyst; Catalyst -> Reaction; Reaction -> Quench; Quench -> Extraction; Extraction -> Drying; Drying -> Purification; Purification -> Product; }

Caption: Torsional angles (τ₁ and τ₂) determining the molecule's 3D shape.

Reactivity and Application in Drug Development

Chemical Reactivity

The α-keto ester functionality is highly versatile. [2]* Electrophilicity: The two adjacent carbonyl groups create highly electrophilic carbon centers, making them susceptible to nucleophilic attack. This is the basis for many synthetic transformations.

-

Enolization: The α-protons are not present in this molecule, but the keto group can be reduced to a hydroxyl group, yielding α-hydroxy esters, which are valuable chiral building blocks.

-

Role of Fluorine: The ortho-fluorine atom acts as a strong electron-withdrawing group, which can increase the electrophilicity of the aromatic ring and the adjacent carbonyl carbon. It also significantly impacts the molecule's lipophilicity and metabolic stability, properties that are critically important in drug design. [2]

Utility in Medicinal Chemistry

Ethyl 2-fluorobenzoylformate serves as a key starting material or intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its derivatives are explored in various areas of drug discovery. For instance, related structures like Ethyl (2-fluorobenzoyl)acetate are noted as useful chemicals for biological applications. [7]The fluorobenzoyl moiety is a common feature in many pharmacologically active compounds.

Safety and Handling

Proper handling of Ethyl 2-fluorobenzoylformate is essential in a research setting. The following guidelines are based on safety data sheets for structurally related and similar chemical compounds. [8][9][10][11][12] Table 2: Handling and Storage Recommendations

| Aspect | Recommendation |

| Ventilation | Use only in a well-ventilated area, preferably a chemical fume hood. [8][9] |

| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., neoprene or viton), safety goggles or a face shield, and a lab coat. [8][9] |

| Ignition Sources | Keep away from heat, sparks, open flames, and hot surfaces. [10][11][12] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place at 2-8°C. [1][9] |

| In case of Exposure | Eyes: Rinse immediately with plenty of water for at least 15 minutes. Skin: Wash off immediately with plenty of soap and water. Inhalation: Move to fresh air. Seek medical attention if symptoms persist. [9][12] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. [9] |

Conclusion

Ethyl 2-fluorobenzoylformate is a molecule of significant interest due to its unique structural and electronic features. The interplay between the reactive α-keto ester group and the modulating effect of the ortho-fluoro substituent makes it a valuable tool for synthetic chemists and drug development professionals. A thorough understanding of its molecular structure, elucidated by spectroscopic methods, is the cornerstone for predicting its reactivity and designing novel molecular entities with desired biological functions. This guide has provided a detailed overview of these core aspects to facilitate its informed application in scientific research.

References

- Gebauer Company. SAFETY DATA SHEET (SDS).

- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET.

- Axxence Aromatic GmbH. (2025). Safety Data Sheet.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- ResearchGate. (2005). Crystal structure of ethyl [6-(2-fluorobenzoyl)-2-oxobenzothiazolin- 3-yl]-butanoate, C20H18FNO4S.

- Benchchem. Significance of α-Keto Esters as Versatile Synthetic Intermediates.

- ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure?

- Santa Cruz Biotechnology, Inc. Ethyl (2-fluorobenzoyl)acetate.

- MDPI. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms.

- PubMed. (2014). Matrix isolation study of the conformations and photochemistry of S-ethyl fluorothioformate, FC(O)SCH2CH3.

- Chemenu. cas 1813-93-0|| where to buy Ethyl 2-fluorobenzoylformate.

- Leah4sci. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry.

- ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.

- ResearchGate. (2021). Crystal structure of ethyl-2-(3-benzoylthioureido)propanoate, C13H16N2O3S.

- ResearchGate. (2025). NMR, X-Ray and MS Investigations of Ethyl 2-Aroyl-and Ethyl 2-Arylcarbamoyl-4,5- dimethyl-1,2,3,6-tetrahydropyridazine-1- carboxylates: Flexible Multidentate Ligands.

- National Institutes of Health. (2021). Conformational Analysis of N-Alkyl-N-[2-(diphenylphosphoryl)ethyl]amides of Diphenylphosphorylacetic Acid: Dipole Moments, IR Spectroscopy, DFT Study.

- ChemicalBook. ETHYL 4-CHLOROBENZOYLFORMATE | 34966-48-8.

Sources

- 1. cas 1813-93-0|| where to buy Ethyl 2-fluorobenzoylformate [chemenu.com]

- 2. benchchem.com [benchchem.com]

- 3. ETHYL 4-CHLOROBENZOYLFORMATE | 34966-48-8 [m.chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. gebauer.com [gebauer.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. axxence.de [axxence.de]

- 11. fishersci.com [fishersci.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

Spectroscopic Data for Ethyl 2-fluorobenzoylformate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-fluorobenzoylformate is a halogenated aromatic ketoester of interest in synthetic organic chemistry and potentially in drug discovery, owing to the prevalence of the fluorobenzoyl moiety in various bioactive molecules. A thorough spectroscopic characterization is fundamental for its unambiguous identification, purity assessment, and for understanding its chemical behavior. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Ethyl 2-fluorobenzoylformate, complete with detailed experimental protocols and an in-depth analysis of the spectral features. This document is intended to serve as a valuable resource for researchers working with this compound or similar chemical entities.

The molecular structure of Ethyl 2-fluorobenzoylformate is presented below:

Caption: Molecular structure of Ethyl 2-fluorobenzoylformate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For Ethyl 2-fluorobenzoylformate, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Table 1: ¹H NMR Spectroscopic Data for Ethyl 2-fluorobenzoylformate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.95 | m | 1H | Ar-H |

| 7.62 | m | 1H | Ar-H |

| 7.35-7.13 | m | 2H | Ar-H |

| 4.44 | q, J=7.1 Hz | 2H | -OCH₂CH₃ |

| 1.40 | t, J=7.1 Hz | 3H | -OCH₂CH₃ |

Interpretation:

The aromatic region of the spectrum (7.13-7.95 ppm) shows a complex multiplet pattern integrating to four protons, consistent with a substituted benzene ring. The downfield shifts of the aromatic protons are indicative of the electron-withdrawing nature of the adjacent keto-ester functionality. The ethyl group gives rise to a characteristic quartet at 4.44 ppm for the methylene protons (-OCH₂CH₃) and a triplet at 1.40 ppm for the methyl protons (-OCH₂CH₃). The coupling constant (J) of 7.1 Hz confirms the connectivity between the methylene and methyl groups of the ethyl ester.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Spectroscopic Data for Ethyl 2-fluorobenzoylformate

| Chemical Shift (δ, ppm) | Assignment |

| 189.5 | C=O (keto) |

| 164.2 | C=O (ester) |

| 161.5 (d, ¹JCF ≈ 255 Hz) | C-F |

| 135.8 (d, ³JCF ≈ 8 Hz) | Ar-C |

| 132.1 (d, ⁴JCF ≈ 2 Hz) | Ar-CH |

| 129.5 (d, ³JCF ≈ 12 Hz) | Ar-C |

| 124.8 (d, ⁴JCF ≈ 4 Hz) | Ar-CH |

| 117.2 (d, ²JCF ≈ 24 Hz) | Ar-CH |

| 62.5 | -OCH₂CH₃ |

| 14.1 | -OCH₂CH₃ |

Note: Predicted chemical shifts and coupling constants are estimates and may vary from experimental values.

Interpretation:

The predicted spectrum shows two distinct carbonyl signals, one for the ketone (~189.5 ppm) and one for the ester (~164.2 ppm). The carbon directly attached to the fluorine atom is expected to show a large one-bond coupling constant (¹JCF) of approximately 255 Hz. The other aromatic carbons will exhibit smaller carbon-fluorine couplings (²JCF, ³JCF, ⁴JCF), which can be useful for assigning the specific aromatic carbons. The ethyl group carbons are observed at approximately 62.5 ppm (-OCH₂) and 14.1 ppm (-CH₃).

Caption: Proposed mass spectral fragmentation pathway of Ethyl 2-fluorobenzoylformate.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for liquid samples like Ethyl 2-fluorobenzoylformate.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 2-fluorobenzoylformate in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse sequence: A standard single-pulse experiment (e.g., Bruker's zg30).

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

Acquisition time: 2-4 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse sequence: A proton-decoupled single-pulse experiment (e.g., Bruker's zgpg30).

-

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.

Causality: The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks. TMS is a widely accepted internal standard because it is chemically inert, volatile, and its signal appears in a region where most organic compounds do not resonate. A higher field spectrometer (e.g., 400 MHz) provides better signal dispersion and resolution. For ¹³C NMR, a larger number of scans is necessary to achieve an adequate signal-to-noise ratio.

IR Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups.

Methodology:

-

Sample Preparation (Neat Liquid): Place a drop of neat Ethyl 2-fluorobenzoylformate onto a clean, dry salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty salt plates.

-

Place the sample-containing salt plates in the spectrometer's sample holder.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Causality: Running the sample as a neat liquid between salt plates is a simple and common method for pure liquid samples. Salt plates are used because they are transparent to infrared radiation in the typical analytical range (4000-400 cm⁻¹). A background scan is essential to subtract the absorbance of atmospheric water and carbon dioxide, as well as any instrumental artifacts.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction: The sample is typically introduced via Gas Chromatography (GC-MS) for volatile compounds.

-

GC Conditions (Typical):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector temperature: 250 °C.

-

Oven program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution.

-

Carrier gas: Helium.

-

-

MS Conditions (Electron Ionization - EI):

-

Ionization energy: 70 eV.

-

Source temperature: 230 °C.

-

Mass range: m/z 40-400.

-

Causality: GC is an excellent technique for separating volatile and semi-volatile compounds before they enter the mass spectrometer, ensuring that the mass spectrum corresponds to a pure compound. Electron ionization at 70 eV is a standard method that provides reproducible fragmentation patterns, which are useful for structural elucidation and comparison with spectral libraries.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of Ethyl 2-fluorobenzoylformate. The ¹H NMR, predicted ¹³C NMR, predicted IR, and mass spectrometry data are all consistent with the proposed structure. The detailed experimental protocols and interpretations are intended to assist researchers in the synthesis, purification, and analysis of this and related compounds. The provided workflows and explanations of experimental choices aim to enhance the understanding and application of these powerful analytical techniques in a research and development setting.

References

- Spectroscopic data for Ethyl 2-fluorobenzoylformate was compiled from various sources, including predicted spectra from online databases and liter

- Standard protocols for NMR, IR, and MS are based on established methodologies in organic spectroscopy.

- Online NMR prediction tools such as NMRDB.

- Online IR prediction tools can provide estimated vibrational frequencies for key functional groups.

Foreword: A Modern Perspective on a Versatile Reagent

An In-depth Technical Guide to the Safe Handling and Application of Ethyl 2-fluorobenzoylformate

Ethyl 2-fluorobenzoylformate (C₁₀H₉FO₃) stands as a significant building block in contemporary organic synthesis, particularly within medicinal chemistry and materials science.[1] Its molecular architecture, which combines an α-keto ester with a fluorinated phenyl ring, offers a unique confluence of reactive sites. The strategic incorporation of a fluorine atom can profoundly influence the electronic properties of the molecule, enhancing metabolic stability and bioactivity in derivative compounds.[1] This guide provides an in-depth examination of the chemical properties, safety protocols, and practical applications of Ethyl 2-fluorobenzoylformate, designed for researchers and drug development professionals who demand both technical accuracy and field-proven insights.

Chemical and Physical Identity

A thorough understanding of a compound's physical properties is foundational to its safe and effective use in a laboratory setting. The data below has been compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Chemical Name | Ethyl 2-fluorobenzoylformate | [1][2] |

| CAS Number | 1813-93-0 | [1][2] |

| Molecular Formula | C₁₀H₉FO₃ | [1][2] |

| Molecular Weight | 196.18 g/mol | [2] |

| Appearance | Colorless to light orange/yellow clear liquid | [3] |

| Boiling Point | Not explicitly available for this isomer; related compounds boil >217 °C | [4] |

| Density | ~1.17 g/mL | [3] |

| Storage Temperature | 2-8°C | [2] |

Hazard Analysis and Personal Protective Equipment (PPE)

While a specific, comprehensive hazard profile for Ethyl 2-fluorobenzoylformate is not universally established, data from structurally similar compounds, such as ethyl (2-fluorobenzoyl)acetate and other fluorinated esters, allows for a robust and cautious assessment of potential risks.[5][6][7] The primary directive is to handle this chemical with the assumption that it is hazardous upon contact, inhalation, or ingestion.

Potential Health Effects:

-

Eye Contact: May cause serious eye irritation.[8]

-

Skin Contact: May cause skin irritation. Prolonged or repeated contact should be avoided.

-

Inhalation: May cause respiratory tract irritation.[8] Vapors should not be inhaled.

-

Ingestion: Harmful if swallowed.[8]

Recommended Personal Protective Equipment (PPE):

Proper PPE is the most critical barrier between the researcher and potential chemical exposure. The following recommendations are based on standard laboratory safety protocols for handling organic reagents of this class.[4][9]

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Tight-sealing safety goggles or a face shield. | Protects against splashes and vapors which can cause serious eye irritation.[6][7] |

| Skin Protection | Chemical-resistant gloves (e.g., Nitrile) and a lab coat. | Prevents direct skin contact, absorption, and potential irritation.[4][7] |

| Respiratory Protection | Not typically required under normal use with adequate engineering controls. | All handling of the neat compound or its solutions should be performed in a certified chemical fume hood to ensure adequate ventilation.[4][6] |

Logical Framework for PPE Selection

The selection of PPE is not arbitrary but follows a logical progression based on risk assessment.

Caption: PPE selection workflow based on hazard identification and control measures.

Safe Handling, Storage, and Peroxide Formation

Laboratory Handling Protocol

Safe handling is paramount to preventing exposure and ensuring experimental integrity.

-

Work Area Preparation: Always conduct manipulations of Ethyl 2-fluorobenzoylformate within a properly functioning chemical fume hood to control vapor exposure.[6][10]

-

Grounding: For transfers of significant quantities, ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source for flammable vapors.[8]

-

Avoid Contact: Wear the specified PPE at all times. Avoid direct contact with skin, eyes, and clothing.[4][10]

-

Incompatible Materials: Keep the compound away from strong oxidizing agents, strong acids, and strong bases, as these can trigger vigorous or hazardous reactions.[6][7]

Storage Integrity

Proper storage is essential for maintaining the chemical's purity and preventing the formation of hazardous byproducts.

-

Container: Keep the container tightly closed when not in use.[4][10]

-

Environment: Store in a cool, dry, and well-ventilated area, away from heat, light, and sources of ignition.[4][11] A recommended storage temperature is between 2-8°C.[2]

-

Labeling: All containers must be clearly labeled with the chemical name, date received, and date opened. This is critical for tracking the age of the chemical, especially concerning peroxide formation.[11]

The Risk of Peroxide Formation

Like many ethers, aldehydes, and compounds with benzylic hydrogens, Ethyl 2-fluorobenzoylformate may be susceptible to the formation of explosive peroxides upon prolonged exposure to air and light.[11][12] While not definitively classified as a peroxide-forming chemical (PFC), its structure warrants caution.

-

Mechanism: Autoxidation, a radical-initiated process, can lead to the formation of hydroperoxides, which can be explosive when concentrated or exposed to heat, shock, or friction.[12]

-

Mitigation:

-

Purchase in small quantities appropriate for near-term use.

-

Store under an inert atmosphere (e.g., nitrogen or argon) if possible.

-

Never distill to dryness, as this can concentrate peroxides.

-

Visually inspect containers for signs of peroxide formation (e.g., crystal formation, discoloration) before opening. If crystals are present, do not handle the container and contact your institution's Environmental Health & Safety (EHS) office immediately.[12]

-

Emergency and First-Aid Procedures

In the event of an accidental exposure or spill, a swift and correct response is critical.

| Exposure Route | First-Aid Measure |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][10] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[4][10] |

| Eye Contact | Rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4][10] |

| Ingestion | Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7] |

Spill Response:

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation and eliminate all ignition sources.[6]

-

Wearing full PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

-

Sweep up the absorbed material and place it into a suitable, sealed container for hazardous waste disposal.[4][6]

Application in Synthesis: A Representative Protocol

Ethyl 2-fluorobenzoylformate is a valuable intermediate for creating carbon-carbon bonds. Its α-keto ester moiety is highly electrophilic, making it an excellent substrate for nucleophilic additions, such as in Grignard or Barbier-type reactions.

Protocol: Barbier-type Allylation

This protocol describes a representative synthesis where Ethyl 2-fluorobenzoylformate is used to create a tertiary alcohol, a common scaffold in drug discovery.

Objective: To synthesize Ethyl 2-(2-fluorophenyl)-2-hydroxy-4-pentenoate.

Methodology:

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add zinc dust (1.5 equivalents).

-

Solvent Addition: Add anhydrous THF as the solvent.

-

Initiation: Add a small crystal of iodine to activate the zinc surface.

-

Reagent Preparation: In a separate, dry flask, prepare a solution of Ethyl 2-fluorobenzoylformate (1.0 equivalent) and allyl bromide (1.2 equivalents) in anhydrous THF.

-

Reaction Execution: Add a small portion of the reagent solution to the zinc suspension and gently heat to initiate the reaction. Once initiated, add the remaining solution dropwise to maintain a gentle reflux.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous ammonium chloride solution.

-

Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography on silica gel to yield the desired tertiary alcohol.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the Barbier-type allylation of Ethyl 2-fluorobenzoylformate.

Waste Disposal

Proper disposal of chemical waste is a legal and ethical responsibility that ensures the safety of personnel and the environment.

-

Chemical Waste: Unused Ethyl 2-fluorobenzoylformate and any residues from its reactions must be disposed of as hazardous waste.[13] Collect this waste in a clearly labeled, sealed, and appropriate container. Never pour chemical waste down the drain.[11]

-

Container Disposal: Empty containers must be managed carefully. The first rinse of the container with a suitable solvent (e.g., acetone or ethyl acetate) must be collected and disposed of as hazardous waste.[13] After a triple rinse, the container can often be disposed of as non-hazardous waste, but you must follow your institution's specific guidelines.

Conclusion

Ethyl 2-fluorobenzoylformate is a powerful reagent with significant potential for innovation in chemical synthesis. Its utility, however, is intrinsically linked to a culture of safety and rigorous adherence to established protocols. By understanding its chemical properties, potential hazards, and proper handling procedures, researchers can confidently and safely leverage this compound to advance their scientific goals. This guide serves as a foundational document, but it is imperative that it be supplemented by institution-specific safety policies and the continuous exercise of prudent laboratory practice.

References

- Ethyl 2-fluorobenzoylform

- Ethyl (2-fluorobenzoyl)acetate technical grade 1479-24-9. Sigma-Aldrich.

- Peroxide Forming Chemicals (PFCs) Management Plan. University of South Carolina Environmental Health and Safety.

- Safety Data Sheet: Ethyl 2-fluorobenzo

- Safety Data Sheet: Ethyl 4-fluorobenzo

- Ethyl (2-fluorobenzoyl)

- Safety Data Sheet: Ethyl (4-fluorobenzoyl)

- Safety Data Sheet: Ethyl (2-Fluorobenzoyl)

- ethyl 4-fluorobenzoylform

- Personal Protective Equipment (PPE). US Environmental Protection Agency (EPA).

- Safety Data Sheet: NATURAL ETHYL FORMATE.

- Hazardous Waste Disposal Guide. Dartmouth College.

- Peroxide-Forming Chemicals – Safety Guidelines. Texas Christian University Environmental Health and Safety.

- cas 1813-93-0|| where to buy Ethyl 2-fluorobenzoylform

Sources

- 1. benchchem.com [benchchem.com]

- 2. cas 1813-93-0|| where to buy Ethyl 2-fluorobenzoylformate [chemenu.com]

- 3. chemimpex.com [chemimpex.com]

- 4. fishersci.com [fishersci.com]

- 5. (2-氟苯甲酰)乙酸乙酯 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. axxence.de [axxence.de]

- 9. epa.gov [epa.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. ehs.tcu.edu [ehs.tcu.edu]

- 12. sc.edu [sc.edu]

- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

Safeguarding Synthesis: A Technical Guide to the Optimal Storage of Ethyl 2-fluorobenzoylformate

For researchers, scientists, and drug development professionals, the integrity of starting materials and intermediates is paramount to the success of complex synthetic pathways and the ultimate viability of a therapeutic candidate. Ethyl 2-fluorobenzoylformate, a key building block in the synthesis of various pharmaceuticals, is no exception. Its stability, and therefore its purity and reactivity, is directly contingent on meticulous storage and handling. This guide provides an in-depth technical overview of the optimal storage conditions for Ethyl 2-fluorobenzoylformate, grounded in the principles of chemical stability and aimed at ensuring its efficacy in research and development.

The Criticality of Proper Storage: Mitigating Risks in Drug Development

The presence of impurities, even in trace amounts, can have a profound impact on the safety, efficacy, and stability of a final drug product.[1] Impurities can arise from the manufacturing process, but they can also form during the storage and handling of chemical intermediates like Ethyl 2-fluorobenzoylformate through degradation.[1][2] These degradation products can lead to unforeseen side reactions, reduced yields, and the introduction of potentially toxic components into the synthetic scheme.[3] Therefore, maintaining the chemical integrity of Ethyl 2-fluorobenzoylformate through appropriate storage is a critical first step in quality control and risk mitigation in the drug development pipeline.[3][4]

Core Storage Recommendations: A Multi-faceted Approach

The stability of Ethyl 2-fluorobenzoylformate is influenced by several environmental factors. The following recommendations are based on a comprehensive understanding of its chemical properties and potential degradation pathways.

Temperature: The Primary Guardian of Stability

Low temperature storage is the most critical factor in preserving the long-term stability of Ethyl 2-fluorobenzoylformate.

-

Recommended Storage Temperature: 2-8°C (refrigeration).

Causality: The rationale for refrigerated storage is rooted in the chemical kinetics of potential degradation reactions. As an α-keto ester, Ethyl 2-fluorobenzoylformate is susceptible to hydrolysis and decarboxylation, reactions that are significantly slowed at lower temperatures.[5][6][7] While some suppliers may indicate room temperature storage for short periods, long-term storage at elevated temperatures can lead to a gradual decline in purity. The Arrhenius equation dictates that the rate of chemical reactions, including degradation, decreases exponentially with a decrease in temperature.

Atmosphere: The Invisible Threat of Moisture and Oxygen

The presence of moisture and atmospheric oxygen can initiate detrimental chemical transformations.

-

Recommended Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container.

Causality:

-

Hydrolysis: The ester functional group in Ethyl 2-fluorobenzoylformate is susceptible to hydrolysis, particularly in the presence of moisture. This reaction breaks down the ester to form 2-fluorobenzoylformic acid and ethanol. The α-keto group can also be hydrated.[8] The mechanism of ester hydrolysis can be catalyzed by both acid and base, making it crucial to exclude water, which can act as a weak nucleophile.[9]

-

Oxidation: While the aromatic ring is relatively stable, the keto-ester moiety can be susceptible to oxidation over long periods, especially if exposed to light and air. Storing under an inert gas displaces oxygen and minimizes the potential for oxidative degradation.[10][11][12]

Light: The Catalyst for Unwanted Reactions

Exposure to light, particularly UV light, can provide the energy needed to initiate photochemical reactions.

-

Recommended Container: Store in an amber glass bottle or other opaque container.

Causality: Aromatic ketones are known to be photoreactive.[13][14][15][16] UV light can excite the carbonyl group, leading to the formation of reactive species that can participate in a variety of degradation pathways, including photoreduction and the generation of free radicals. Protecting the compound from light is a simple yet effective measure to prevent the formation of photolytic impurities.

Container Selection and Handling: The Last Line of Defense

The choice of container and proper handling techniques are essential to maintain a controlled storage environment.

-

Recommended Container Material: Borosilicate glass is ideal due to its chemical inertness.

-

Handling: Always handle the compound in a well-ventilated area, preferably a fume hood. Use clean, dry spatulas and glassware to avoid contamination. After dispensing, ensure the container is tightly sealed and the inert atmosphere is re-established if necessary.

Summary of Storage Conditions

| Parameter | Recommendation | Scientific Rationale |

| Temperature | 2-8°C (Refrigeration) | Slows down the rates of hydrolysis, decarboxylation, and other degradation reactions. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents hydrolysis by excluding moisture and minimizes oxidative degradation by displacing oxygen. |

| Light | Amber Glass or Opaque Container | Protects against photochemical reactions, such as photoreduction and radical formation, which can be initiated by UV light. |

| Container | Tightly Sealed Borosilicate Glass | Ensures chemical inertness and prevents the ingress of moisture and air. |

| Incompatible Materials | Strong Acids, Strong Bases, Oxidizing Agents | Avoids potential catalytic degradation (hydrolysis) and unwanted oxidation reactions. |

Experimental Protocols: Ensuring Compound Integrity

To ensure the integrity of Ethyl 2-fluorobenzoylformate for critical applications, researchers should adhere to the following protocols.

Protocol for Receiving and Initial Storage

-

Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

-

Label: Affix a label with the date of receipt and the intended "use by" date.

-

Inerting: If the compound is not supplied under an inert atmosphere, carefully flush the headspace of the container with dry argon or nitrogen before sealing.

-

Refrigerate: Immediately transfer the sealed container to a designated refrigerator (2-8°C).

Protocol for Dispensing and Resealing

-

Equilibration (Optional but Recommended): Allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold compound.

-

Inert Environment: Open the container and dispense the required amount under a gentle stream of inert gas.

-

Resealing: Promptly and tightly reseal the container, flushing the headspace with inert gas again before returning it to the refrigerator.

Visualizing the Logic: Storage and Handling Workflow

The following diagram illustrates the decision-making process for the proper storage and handling of Ethyl 2-fluorobenzoylformate.

Caption: A workflow for the proper receipt, storage, and handling of Ethyl 2-fluorobenzoylformate.

The Consequence of Neglect: A Compromised Synthesis

Improper storage of Ethyl 2-fluorobenzoylformate can lead to the formation of several impurities, with 2-fluorobenzoylformic acid (from hydrolysis) being a primary concern. The presence of this acidic impurity can alter the pH of reaction mixtures, potentially leading to unwanted side reactions or affecting the performance of catalysts. Furthermore, any degradation will lower the molar equivalence of the active reagent, leading to incomplete reactions and lower yields. In the context of drug development, the presence of unidentified impurities necessitates additional analytical work and can raise regulatory concerns, delaying timelines and increasing costs.[4][17]

Conclusion: A Foundation of Quality

The meticulous storage of Ethyl 2-fluorobenzoylformate is not merely a matter of good laboratory practice; it is a fundamental requirement for ensuring the reproducibility and success of research and development activities. By understanding the chemical vulnerabilities of this important synthetic intermediate and implementing the robust storage protocols outlined in this guide, scientists can safeguard its integrity, thereby laying a solid foundation for the synthesis of novel chemical entities and the advancement of pharmaceutical innovation.

References

-

The Importance of Impurity Standards in Pharmaceutical Development. (2025). PharmiWeb.com. [Link]

-

Hydration and Hydrolysis of α-Oxo Carboxylic Acid Derivatives and Conjugate Addition to α,β-Unsaturated Carbonyl Compounds: A Density Functional Study. (1999). The Journal of Organic Chemistry. [Link]

-

Impurities in generic pharmaceutical development. (2025). ResearchGate. [Link]

-

How to ensure the stability of fluorinated pharmaceutical intermediates during storage? (2025). Protheragen. [Link]

-

Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (n.d.). MDPI. [Link]

-

Best Practices for Proper Chemical Storage. (n.d.). The Synergist. [Link]

-

The Top 10 Best Practices For Proper Chemical Storage. (2025). SafetyCleen. [Link]

-

Chemistry of Esters. (2022). LibreTexts Chemistry. [Link]

-

Practices for Proper Chemical Storage. (n.d.). University of California, Berkeley. [Link]

-

Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025). C&EN. [Link]

-

Chemical Storage Guidelines. (n.d.). University of California, Santa Cruz. [Link]

-

Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. (2023). MDPI. [Link]

-

Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. (n.d.). AK Lectures. [Link]

-

Photoreduction of aromatic ketones by amines. Studies of quantum yields and mechanism. (n.d.). American Chemical Society. [Link]

-

Photochemical reactions of aromatic aldehydes and ketones. (n.d.). CORE. [Link]

-

Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. (2024). Pearson. [Link]

-

Fluorochemicals: Persistent, Dangerous, Avoidable. (2021). BUND. [Link]

-

The Malonic Ester and Acetoacetic Ester Synthesis. (2025). Master Organic Chemistry. [Link]

-

Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. (n.d.). Journal of the Chemical Society C: Organic (RSC Publishing). [Link]

-

Fluorinated “forever chemicals” and where to find them. (2024). ANEMEL. [Link]

-

Oxidation of α-hydroxy esters to α-keto esters using the dess-martin periodinane reagent. (1987). SciSpace. [Link]

-

Fluorocarbons (PFAS)—The Forever Chemicals. (n.d.). PMC - NIH. [Link]

-

α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. (n.d.). Organic Chemistry Portal. [Link]

-

Importance of α‐hydroxylation of β‐keto esters and approaches for their formation. (n.d.). SciSpace. [Link]

-

Photoreduction of aromatic ketones by amines. Studies of quantum yields and mechanism. (n.d.). Journal of the American Chemical Society. [Link]

-

Synthesis of α-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. [Link]

-

Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). EMA. [Link]

-

Thermal Decomposition of Ethyl Formate behind the Reflected Shock Waves in the Temperature Range of 909-1258K. (n.d.). ResearchGate. [Link]

-

Thermal unimolecular decomposition of ethyl 2-furoate and its reactivity toward OH radicals: A theoretical study. (n.d.). ResearchGate. [Link]

-

The thermal decomposition of ethyl chloroformate. (n.d.). ResearchGate. [Link]

-

Stability Testing of Biotechnological/Biological Products. (n.d.). EMA. [Link]

- Preparation method of flurbiprofen. (n.d.).

-

New stability studies for fludarabine according to the European Pharmacopoeia 7.0. (n.d.). Semantic Scholar. [Link]

-

Thermal decomposition and burning behavior of cellulose treated with ethyl ester phosphoramidates: Effect of alkyl substituent on nitrogen atom. (2025). ResearchGate. [Link]

- Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide. (n.d.).

-

accelerated stability studies of flurbiprofen film coated tablets of five different national brands in. (n.d.). Semantic Scholar. [Link]

Sources

- 1. The Role of Impurities in Drug Development and How to Control Them [aquigenbio.com]

- 2. oceanicpharmachem.com [oceanicpharmachem.com]

- 3. pharmiweb.com [pharmiweb.com]

- 4. Impurities in Drug Substances and Products [usp.org]

- 5. aklectures.com [aklectures.com]

- 6. Show the ketones that would result from hydrolysis and decarboxyl... | Study Prep in Pearson+ [pearson.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mdpi.com [mdpi.com]

- 11. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]

- 12. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

Physical properties of α-keto esters

Trustworthiness: This systematic approach is self-validating. By moving from polar (water) to acidic/basic and finally to highly reactive (conc. H₂SO₄) solvents, the protocol provides strong evidence for the presence of specific functional groups (or lack thereof), confirming the compound's general classification. [16]

Spectroscopic Characterization

Spectroscopy is the cornerstone of structural elucidation for organic molecules.

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying the key functional groups in α-keto esters.

-

C=O Stretching: The most prominent feature is the carbonyl (C=O) stretching absorption. Due to the presence of two adjacent carbonyl groups (ketone and ester), one might expect two distinct peaks. However, these often overlap, appearing as a single, strong, and broadened band or as a primary peak with a noticeable shoulder in the range of 1730-1755 cm⁻¹ . [16]The ester C=O stretch typically appears at a slightly higher frequency than the ketone C=O stretch.

-

C-O Stretching: Strong, broad C-O stretching bands characteristic of the ester group are visible in the 1000-1300 cm⁻¹ region. [16] Table 2: Characteristic IR Absorption Frequencies for α-Keto Esters

Functional Group Absorption Range (cm⁻¹) Intensity Notes C=O (Ketone & Ester) 1730 - 1755 Strong, often broad May appear as one peak or a peak with a shoulder. [16] C-O (Ester) 1000 - 1300 Strong Often multiple bands are present in this region. [16] | C-H (sp³) | 2850 - 3000 | Medium to Strong | From the alkyl portions of the molecule. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: Protons on carbons alpha to carbonyl groups are deshielded. For α-keto esters, the protons on the R group (adjacent to the ketone) and the R' group (of the ester) will have characteristic chemical shifts. Protons alpha to the ketone typically appear in the 2.1–2.6 ppm range. [17]* ¹³C NMR: The two carbonyl carbons are highly deshielded and appear far downfield.

-

Ketone C=O: Typically resonates in the 190–200 ppm range.

-

Ester C=O: Resonates slightly upfield from the ketone, generally in the 160–170 ppm range.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation. Common fragmentation pathways for α-keto esters include:

-

α-Cleavage: The bond between the two carbonyl groups or adjacent to a carbonyl group can break. This is a common fragmentation pattern for carbonyl compounds, leading to the formation of a stable acylium ion. [18][19]* McLafferty Rearrangement: This rearrangement can occur if the alkyl chain (R or R') contains a γ-hydrogen. It involves the transfer of this hydrogen to a carbonyl oxygen, followed by cleavage of the α,β-carbon bond, resulting in the loss of a neutral alkene molecule. [20][21]

Caption: Common α-cleavage fragmentation pathways for ethyl pyruvate.

Conclusion

The physical properties of α-keto esters are a direct consequence of their unique molecular structure. Their polarity, boiling points, solubility, and spectroscopic signatures are all critical parameters for any scientist working with these compounds. A firm grasp of these characteristics, supported by robust experimental validation, ensures proper handling, purification, and identification, ultimately enabling their successful application in the complex landscape of chemical synthesis and drug discovery.

References

Sources

- 1. Current Status of Research on Synthesis of α-Keto Acids and Their Esters | MDPI [mdpi.com]

- 2. mcat-review.org [mcat-review.org]

- 3. Methyl pyruvate | 600-22-6 [chemicalbook.com]

- 4. Methyl Pyruvate | 600-22-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Ethyl pyruvate - Wikipedia [en.wikipedia.org]

- 6. Methyl Pyruvate | 600-22-6 | Manufacturer and seller | Musashino Chemical Laboratory, Ltd. [musashino.com]

- 7. CAS 600-22-6: Methyl pyruvate | CymitQuimica [cymitquimica.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ncert.nic.in [ncert.nic.in]

- 11. quora.com [quora.com]

- 12. Ethyl Pyruvate| 617-35-6 | Manufacturer and seller | Musashino Chemical Laboratory| Musashino Chemical Laboratory, Ltd. [musashino.com]

- 13. scribd.com [scribd.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. www1.udel.edu [www1.udel.edu]

- 16. ORGANIC SPECTROSCOPY INTERNATIONAL: Ester infrared spectra [orgspectroscopyint.blogspot.com]

- 17. Ketones | OpenOChem Learn [learn.openochem.org]

- 18. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 21. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the Reactivity of Ortho-Fluorinated Benzoylformates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ortho-fluorinated benzoylformates represent a unique class of α-keto esters with significant potential in synthetic chemistry and drug discovery. The strategic placement of a fluorine atom at the ortho position of the benzoyl group profoundly influences the molecule's electronic and steric properties, leading to distinct reactivity patterns compared to their non-fluorinated analogues. This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of ortho-fluorinated benzoylformates. We will delve into the mechanistic underpinnings of key transformations, including asymmetric reductions and nucleophilic additions, and provide detailed experimental protocols for their execution. This document aims to serve as a valuable resource for researchers seeking to harness the unique chemical properties of these versatile building blocks.

Introduction: The Enabling Role of the Ortho-Fluoro Substituent

Fluorine, the most electronegative element, imparts unique properties to organic molecules, a strategy widely exploited in medicinal chemistry and materials science.[1] When positioned at the ortho-position of a benzoylformate scaffold, the fluorine atom exerts a powerful influence through a combination of inductive and steric effects.

The strong electron-withdrawing nature of fluorine modulates the pKa of nearby functional groups and can influence the conformational preferences of the molecule.[2] This electronic perturbation directly impacts the reactivity of the adjacent carbonyl groups of the benzoylformate moiety. Furthermore, the ortho-fluoro substituent can act as a directing group in certain reactions and influence the stereochemical outcome of transformations at the prostereogenic ketone.[3][4]

This guide will explore the practical implications of these effects on the reactivity of ortho-fluorinated benzoylformates, providing insights into how this "magic bullet" atom can be leveraged for the synthesis of complex and valuable molecules.

Synthesis of Ortho-Fluorinated Benzoylformates

The synthesis of ortho-fluorinated benzoylformates typically involves the esterification of the corresponding ortho-fluorobenzoylformic acid or the direct reaction of an ortho-fluorobenzoyl halide with a suitable chloroformate followed by reaction with an alcohol. A general and reliable method for the preparation of ethyl 2-fluorobenzoylformate is outlined below.

Experimental Protocol: Synthesis of Ethyl 2-Fluorobenzoylformate

Materials:

-

2-Fluorobenzoyl chloride

-

Ethyl chloroformate

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Anhydrous ethanol

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Iodine crystal (catalytic)

Procedure:

-

Preparation of the Grignard Reagent (Precursor to 2-Fluorobenzoyl Chloride if starting from 2-Fluorobromobenzene): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents) and a small crystal of iodine.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, place a solution of 2-fluorobromobenzene (1 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the 2-fluorobromobenzene solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be necessary.

-

Once the reaction has started, add the remaining 2-fluorobromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Acylation to form the Keto Ester: Cool the Grignard solution to 0 °C.

-

Slowly add a solution of diethyl oxalate (1.1 equivalents) in anhydrous diethyl ether to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the aqueous layer is acidic.

-

Separate the ethereal layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure ethyl 2-fluorobenzoylformate.

Spectroscopic Characterization of Ethyl 2-Fluorobenzoylformate: [5]

-

¹H NMR (CDCl₃, 400 MHz): δ 7.95-7.89 (m, 1H), 7.65-7.58 (m, 1H), 7.30-7.24 (m, 1H), 7.18-7.12 (m, 1H), 4.45 (q, J = 7.1 Hz, 2H), 1.42 (t, J = 7.1 Hz, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 185.2 (d, J = 3.8 Hz), 163.5, 161.0 (d, J = 258.5 Hz), 135.8 (d, J = 9.5 Hz), 132.5, 124.5 (d, J = 3.8 Hz), 120.8 (d, J = 23.0 Hz), 116.8 (d, J = 21.1 Hz), 62.8, 14.0.

-

¹⁹F NMR (CDCl₃, 376 MHz): δ -113.5.

Reactivity of the Carbonyl Groups: Asymmetric Reductions

The reduction of the prochiral ketone in ortho-fluorinated benzoylformates to the corresponding mandelic acid derivative is a key transformation that provides access to valuable chiral building blocks. The ortho-fluoro substituent can significantly influence the stereochemical outcome of these reductions.

Catalytic Asymmetric Hydrogenation

The enantioselective hydrogenation of α-keto esters is a well-established method for the synthesis of optically active α-hydroxy esters. For ethyl benzoylformate, high enantioselectivities have been achieved using platinum-based catalysts modified with cinchona alkaloids.[6] While specific studies on ortho-fluorinated substrates are limited, it is anticipated that similar catalytic systems would be effective. The electronic nature of the ortho-fluoro group may influence the interaction of the substrate with the catalyst surface, potentially affecting both reactivity and enantioselectivity.

Table 1: Asymmetric Hydrogenation of Ethyl Benzoylformate [6]

| Catalyst System | Solvent | Pressure (bar) | Temp (°C) | ee (%) |

| Pt/Al₂O₃, Dihydrocinchonidine | Acetic Acid/Toluene (1:1) | 25 | 0 | 98 (R) |

Chemoenzymatic and Biocatalytic Reductions

Biocatalysis offers a powerful and environmentally friendly approach to asymmetric synthesis. Ketoreductases (KREDs) have been successfully employed for the stereoselective reduction of α-fluoro-β-keto esters, demonstrating their potential for the reduction of ortho-fluorinated benzoylformates.[7] These enzymes can exhibit high levels of enantio- and diastereoselectivity, providing access to specific stereoisomers of the corresponding 2-fluoro-mandelic acid derivatives.[7]

Corey-Itsuno Reduction

The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a highly effective method for the enantioselective reduction of prochiral ketones using a chiral oxazaborolidine catalyst and a stoichiometric borane source.[2][8][9][10][11] This method is particularly well-suited for aryl alkyl ketones and is expected to be highly efficient for the reduction of ortho-fluorinated benzoylformates. The mechanism involves the coordination of the ketone to the Lewis acidic boron of the catalyst, followed by an intramolecular hydride transfer from the borane coordinated to the nitrogen atom.[9][10]

Diagram 1: Proposed Mechanism of the Corey-Itsuno Reduction of Ethyl 2-Fluorobenzoylformate

Caption: Stepwise addition of a Grignard reagent to ethyl 2-fluorobenzoylformate.

Wittig Reaction

The Wittig reaction provides a powerful method for the conversion of ketones to alkenes. The reaction of ortho-fluorinated benzoylformates with phosphorus ylides is expected to yield the corresponding α,β-unsaturated esters. The ortho-fluoro group is not anticipated to hinder this transformation.

Diagram 3: Wittig Reaction of Ethyl 2-Fluorobenzoylformate

Caption: Wittig olefination of ethyl 2-fluorobenzoylformate.

Mechanistic Insights: The Role of the Ortho-Fluoro Group

The ortho-fluoro substituent exerts a multifaceted influence on the reactivity of the benzoylformate core.

-

Inductive Effect: The strong -I effect of fluorine increases the electrophilicity of the adjacent carbonyl carbons, potentially accelerating the rate of nucleophilic attack.

-

Steric Effects: While fluorine is relatively small, its presence in the ortho position can introduce steric hindrance that may influence the trajectory of incoming nucleophiles, thereby affecting the stereochemical outcome of reactions at the prostereogenic ketone.

-

Through-Space Interactions: The lone pairs of the fluorine atom can engage in through-space interactions with the carbonyl groups or with approaching reagents, further modulating reactivity and selectivity.